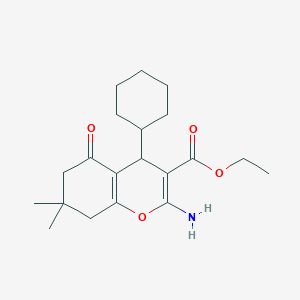

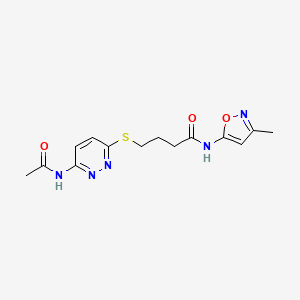

ethyl 2-amino-4-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Atom Economical Synthesis

A study by Boominathan et al. (2011) focuses on an atom economical one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives, including compounds similar to ethyl 2-amino-4-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. This approach is significant in medicinal chemistry for its efficiency and potential in drug synthesis Boominathan et al., 2011.

Synthesis of Tetrahydrochromene Derivatives

Ahmed et al. (2011) explored the synthesis of substituted tetrahydrochromenes, which are structurally related to the compound . Their work adds to the understanding of the synthesis pathways and structural characterization of such compounds, which are relevant in various scientific applications Ahmed et al., 2011.

Structure-Activity Relationship in Cancer Research

Das et al. (2009) examined the structure-activity relationship and molecular mechanisms of a compound structurally similar to this compound. Their focus was on overcoming drug resistance in cancer treatment, highlighting the potential of such compounds in therapeutic applications Das et al., 2009.

Antimicrobial Activity

Radwan et al. (2020) synthesized and analyzed the antimicrobial activity of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate, a compound with some similarity in structure. This research provides insights into the potential antimicrobial applications of such compounds Radwan et al., 2020.

Asymmetric Synthesis for Chiral Molecules

Dong et al. (2011) demonstrated an asymmetric synthesis method for 4H-chromene derivatives, offering an efficient route to create chiral molecules that are significant in pharmaceutical research and development Dong et al., 2011.

Synthesis of Substituted Spiro Heterocycles

Dmitriev et al. (2015) conducted research on the synthesis of substituted spiro heterocycles, which are chemically related to the compound of interest. Their work contributes to the understanding of complex molecular structures and their potential applications in various fields of research Dmitriev et al., 2015.

Novel Synthesis Methods

Ghashang et al. (2013) described a novel method for synthesizing chromeno[2,3-d]pyrimidinone derivatives, showcasing the evolving techniques in the synthesis of complex organic molecules that include chromene structures Ghashang et al., 2013.

Mecanismo De Acción

Target of Action

Ethyl 2-amino-4-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a type of coumarin derivative . Coumarins are known to have a wide range of biological activities, including anti-inflammatory, antioxidant, anticoagulant, and anticancer effects . The specific targets of this compound would depend on its exact structure and functional groups.

Mode of Action

Many coumarin derivatives exert their effects by interacting with enzymes or receptors in the body .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Coumarin derivatives are often involved in pathways related to inflammation and oxidative stress .

Result of Action

Some coumarin derivatives have been shown to have neuroprotective effects .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-amino-4-cyclohexyl-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO4/c1-4-24-19(23)17-15(12-8-6-5-7-9-12)16-13(22)10-20(2,3)11-14(16)25-18(17)21/h12,15H,4-11,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYWKWLNIFGTDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3CCCCC3)C(=O)CC(C2)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2718067.png)

![(2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2718071.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2718073.png)

![{[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2718074.png)

![N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2718076.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2718077.png)

![2-(4-chlorophenoxy)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2718086.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2718088.png)